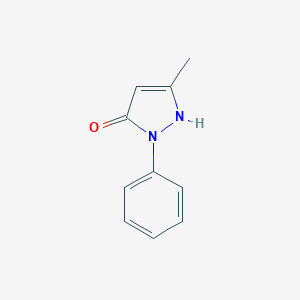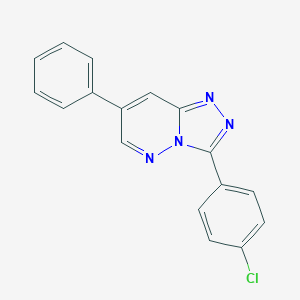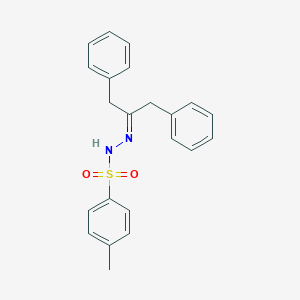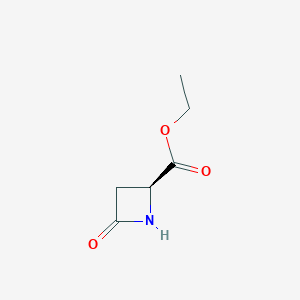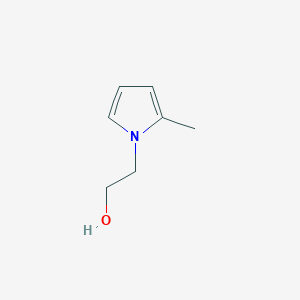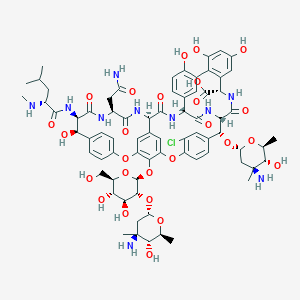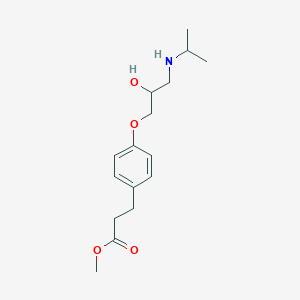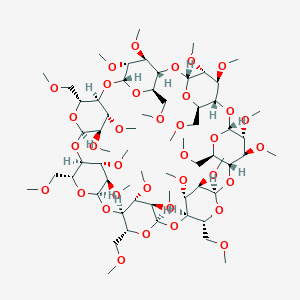![molecular formula C6H10ClN3O B025710 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-50-3](/img/structure/B25710.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that is widely used in scientific research. It is a competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. In 1.0]hexane-5-carboxamide.
Mecanismo De Acción
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA receptor. It binds to the same site as GABA, but does not activate the receptor. Instead, it blocks the binding of GABA, preventing the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can cause seizures and convulsions.
Efectos Bioquímicos Y Fisiológicos
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It also increases the release of dopamine, a neurotransmitter associated with reward and motivation, in the striatum. In addition, it has been shown to impair spatial learning and memory in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has several advantages for lab experiments. It is a highly selective GABA receptor antagonist, meaning that it does not interact with other neurotransmitter receptors. It is also relatively stable and can be stored for long periods of time. However, it has several limitations. It is highly toxic and can cause seizures and convulsions at high doses. It also has a short half-life in vivo, meaning that its effects are relatively short-lived.
Direcciones Futuras
There are several future directions for the study of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of research is the investigation of the effects of GABA receptor antagonists on neurological disorders such as epilepsy, schizophrenia, and anxiety disorders. Another area of research is the development of new GABA receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide as a tool for the study of GABA receptor function and regulation is likely to continue to be an important area of research in the future.
Métodos De Síntesis
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized by reacting 6-chloro-1,2-dihydro-2-oxoquinoline-4-carboxylic acid with N-methyl-1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from ethanol or methanol.
Aplicaciones Científicas De Investigación
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is widely used in scientific research as a GABA receptor antagonist. It is commonly used to study the role of GABA in the central nervous system, including the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. It is also used to investigate the effects of GABA receptor antagonists on behavior, cognition, and memory.
Propiedades
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

